Comparative P-gp Binding Affinity: CBT-1 Exhibits Potent Competitive Binding (IC50 = 0.14 μM) with an Intermediate Potency Profile Relative to Tariquidar and Verapamil
In a direct competitive binding assay using [125I]-IAAP photolabeling of P-gp, CBT-1 exhibited an IC50 of 0.14 μM [1]. The potency of CBT-1 in functional efflux assays was determined to be greater than verapamil, approximately equivalent to valspodar, but less than tariquidar, one of the most potent P-gp inhibitors characterized to date [2].
| Evidence Dimension | P-gp binding affinity / functional potency ranking |
|---|---|
| Target Compound Data | IC50 = 0.14 μM (competitive binding); Potency rank: Tariquidar > CBT-1 ≈ Valspodar > Verapamil |
| Comparator Or Baseline | Tariquidar: IC50 ~0.005-0.05 μM; Verapamil: IC50 >1 μM; Valspodar: similar to CBT-1 |
| Quantified Difference | CBT-1 IC50 is approximately 3- to 28-fold higher than tariquidar and at least 7-fold lower than verapamil |
| Conditions | In vitro competitive binding assay with [125I]-IAAP; functional rhodamine 123 efflux assays in P-gp-overexpressing SW620 Ad20, Ad300, and MDR-19 cells |
Why This Matters
This quantitative ranking guides procurement by identifying CBT-1 as a moderately potent P-gp inhibitor with sufficient activity to completely reverse drug resistance at clinically achievable concentrations (1 μM), while potentially avoiding the extreme potency of tariquidar that may contribute to off-target effects.
- [1] Robey RW, Shukla S, Finley EM, Oldham RK, Barnett D, Ambudkar SV, Fojo T, Bates SE. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1(R). Biochem Pharmacol. 2008 Mar 15;75(6):1302-12. View Source
- [2] Robey RW, Shukla S, Finley EM, Oldham RK, Barnett D, Ambudkar SV, Fojo T, Bates SE. Inhibition of P-glycoprotein (ABCB1)- and multidrug resistance-associated protein 1 (ABCC1)-mediated transport by the orally administered inhibitor, CBT-1(R). Biochem Pharmacol. 2008 Mar 15;75(6):1302-12. Discussion section, line 124-130. View Source
